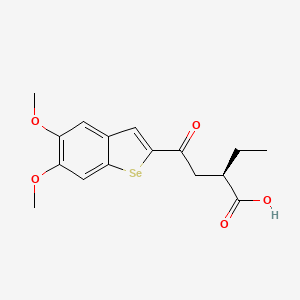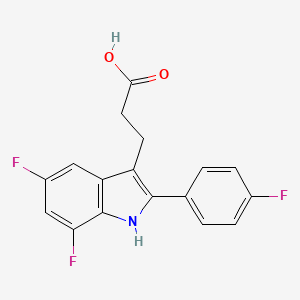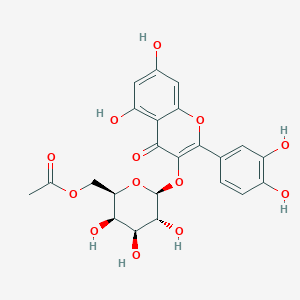
(R)-Lanicemine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Lanicemine, also known as ®-AZD6765, is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can inhibit the activity of NMDA receptors in the brain. This property makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lanicemine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound through a series of chemical reactions, such as alkylation or acylation.
Chiral resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-Lanicemine. This step often involves the use of chiral catalysts or chiral chromatography techniques.
Final purification: The final step involves the purification of ®-Lanicemine to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Lanicemine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions.
化学反应分析
Types of Reactions
®-Lanicemine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the use of solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-Lanicemine may result in the formation of an oxidized derivative, while reduction may result in the formation of a reduced derivative.
科学研究应用
®-Lanicemine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of NMDA receptor antagonists.
Biology: It is used to investigate the role of NMDA receptors in various biological processes, such as synaptic plasticity and neuroprotection.
Medicine: It is being studied as a potential treatment for various neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer’s disease.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用机制
®-Lanicemine exerts its effects by binding to the NMDA receptor and inhibiting its activity. This inhibition prevents the influx of calcium ions into the neuron, which can protect against excitotoxicity and neuronal damage. The molecular targets of ®-Lanicemine include the NMDA receptor subunits NR1 and NR2B, which are involved in the regulation of synaptic transmission and plasticity.
相似化合物的比较
®-Lanicemine is unique among NMDA receptor antagonists due to its selective binding to the NR2B subunit, which may result in fewer side effects compared to other non-selective NMDA receptor antagonists. Similar compounds include:
Ketamine: A non-selective NMDA receptor antagonist with anesthetic and antidepressant properties.
Memantine: A non-selective NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: A non-selective NMDA receptor antagonist commonly used as a cough suppressant.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
(1R)-1-phenyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m1/s1 |
InChI 键 |
FWUQWDCOOWEXRY-CYBMUJFWSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](CC2=CC=CC=N2)N |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)

![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)
![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)


